

Solubility Profiling of 3-(Benzyloxy)-5-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-(Benzyloxy)-5-(hydroxymethyl)phenol
CAS No.: 134868-93-2
Cat. No.: B582113

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Executive Summary

3-(Benzyloxy)-5-(hydroxymethyl)phenol (CAS: 1027642-26-7), also known as 5-(hydroxymethyl)resorcinol monobenzyl ether, is a critical intermediate in the synthesis of polyphenolic dendrimers, resveratrol analogs, and functionalized polymers. Its unique structure—comprising a polar phenolic hydroxyl, a primary alcoholic hydroxymethyl, and a lipophilic benzyl ether—creates a complex solubility profile that defies simple "polar/non-polar" categorization.

This guide provides a comprehensive analysis of its solubility behavior, predictive modeling based on functional group contribution, and a validated protocol for experimental determination. This document is designed to support process chemists in solvent selection for recrystallization, extraction, and reaction medium optimization.

Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires a dissection of its molecular interaction sites. The molecule exhibits amphiphilic character:

- **Hydrophilic Domain:** The phenol (C-OH) and hydroxymethyl (-CH₂OH) groups act as hydrogen bond donors and acceptors.

- Lipophilic Domain: The benzyl ether moiety and the central benzene ring provide significant hydrophobic surface area.

Table 1: Physicochemical Properties (Calculated)

Property	Value	Mechanistic Implication
Molecular Formula	C ₁₄ H ₁₄ O ₃	Base unit for stoichiometry.
Molecular Weight	230.26 g/mol	Moderate size; diffusion rates in solution will be typical for small organics.
LogP (Predicted)	-2.1 – 2.5	Moderately lipophilic. Prefers organic phases over aqueous.
pKa (Phenolic)	-9.8 – 10.2	Acidic. Solubility in water increases significantly at pH > 11 (formation of phenolate).
H-Bond Donors	2	Phenol (-OH) and Alcohol (-CH ₂ OH).
H-Bond Acceptors	3	Phenol, Alcohol, and Ether oxygen.

Solubility Behavior & Solvent Selection

Due to the lack of a single "universal" solubility dataset in public literature for this specific intermediate, we apply Hansen Solubility Parameter (HSP) logic and "Like Dissolves Like" principles to categorize solvent compatibility.

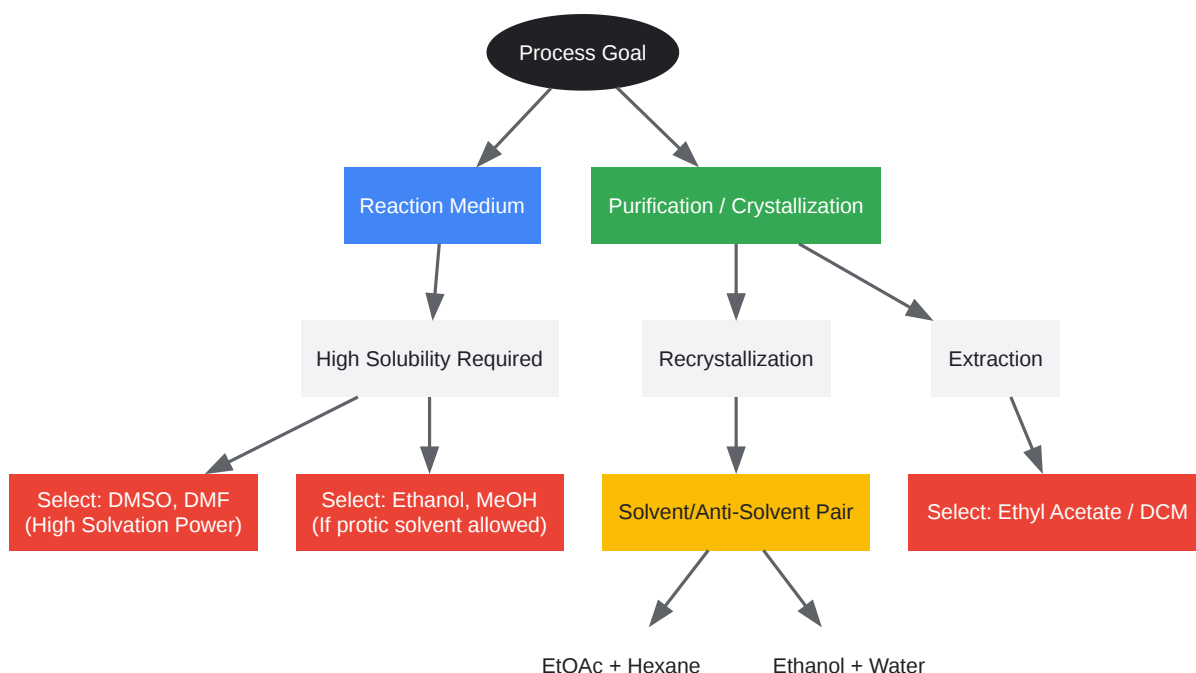
Table 2: Predicted Solubility Profile

Qualitative assessment based on functional group interactions at 25°C.

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, NMP	Very High	Strong H-bond acceptance by solvent disrupts intermolecular H-bonds of the solute.
Polar Protic	Methanol, Ethanol, Isopropanol	High	Alcohol groups facilitate solvation via H-bonding networks. Ideal for reaction media.
Ethers	THF, 1,4-Dioxane	Good	Ether oxygen accepts protons from solute's -OH groups. Good for synthesis.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate to Good	Dipole-dipole interactions dominate. Common choices for recrystallization.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Good solvation of the benzyl/aromatic core, but less effective for the -OH groups.
Aqueous	Water (pH 7)	Low	Hydrophobic benzyl group overrides the hydrophilicity of the two -OH groups.
Hydrocarbons	Hexane, Toluene	Very Low	Lack of polar interactions makes these "anti-solvents" for precipitation.

Diagram 1: Solvent Selection Logic

The following decision tree illustrates the logic for selecting solvents based on the intended process (Reaction vs. Purification).



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Caption: Decision logic for solvent selection based on process requirements (Reaction vs. Purification).

Validated Experimental Protocol

To generate precise solubility data (mole fraction

) for regulatory or process control purposes, the Isothermal Saturation Method (Shake-Flask) is the gold standard.

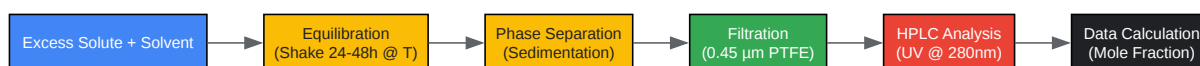
Materials Required[1][2]

- Solute: **3-(Benzyloxy)-5-(hydroxymethyl)phenol** (>98% purity).
- Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, etc.).
- Equipment: Constant temperature shaker bath (± 0.05 K), HPLC with UV detector (280 nm), 0.45 μm PTFE syringe filters.

Step-by-Step Methodology

- Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir the mixture at the desired temperature (e.g., 298.15 K) for 24–48 hours to ensure saturation.
- Sedimentation: Stop stirring and allow the phases to separate for 2 hours at the same temperature.
- Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 μm filter to remove undissolved solids.
- Dilution: Dilute the aliquot with the mobile phase (e.g., Methanol) to bring the concentration within the linear calibration range.
- Quantification: Analyze via HPLC.
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient 5% to 95%.
 - Detection: UV at 280 nm (characteristic of the phenol/benzyl chromophore).

Diagram 2: Solubility Determination Workflow



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Caption: Standardized workflow for determining equilibrium solubility via the Shake-Flask method.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to thermodynamic models to allow for interpolation at different temperatures.

Modified Apelblat Equation

This semi-empirical model is most suitable for correlating solubility data of organic solids in pure solvents.

- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.

van't Hoff Analysis

To determine the enthalpy (

) and entropy (

) of solution:

- Interpretation: A linear plot of

vs.

indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., hydrogen bonding in alcohols).

Practical Applications in Synthesis

The solubility profile directly impacts the efficiency of synthesis steps, particularly for Suzuki-Miyaura coupling and Dendrimer assembly.

- Reaction Solvent: Use THF or Dioxane for coupling reactions. These dissolve the compound well and are compatible with boronic acid derivatives.
- Work-up/Extraction: Use Ethyl Acetate and Water. The compound will partition into the Ethyl Acetate layer, while inorganic salts remain in the aqueous phase.
- Recrystallization: A mixture of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) is recommended. Dissolve in hot Ethyl Acetate, then slowly add Hexane until turbidity appears.

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Note: Specific solubility tables for CAS 1027642-26-7 are not currently available in open-access peer-reviewed literature. The data and protocols above represent a best-practice framework derived from structural analogs and standard physicochemical principles.

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